molecular formula C15H17ClN2O3 B2954454 1-(2-chloropyridine-3-carbonyl)-octahydro-1H-indole-2-carboxylic acid CAS No. 1572540-90-9

1-(2-chloropyridine-3-carbonyl)-octahydro-1H-indole-2-carboxylic acid

Cat. No. B2954454
CAS RN: 1572540-90-9
M. Wt: 308.76
InChI Key: FLDCOYSPQGLMDB-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains several functional groups. It includes a 2-chloropyridine-3-carbonyl group, an octahydro-1H-indole group, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups and a cyclic structure (indole). The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of reactive groups like the carbonyl group and the carboxylic acid group could potentially undergo various reactions such as reduction, acylation, and esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, handling of complex organic compounds requires appropriate safety measures to prevent exposure and reactions. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

properties

IUPAC Name

1-(2-chloropyridine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c16-13-10(5-3-7-17-13)14(19)18-11-6-2-1-4-9(11)8-12(18)15(20)21/h3,5,7,9,11-12H,1-2,4,6,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDCOYSPQGLMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3=C(N=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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